molecular formula C11H11FOS2 B053140 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one CAS No. 116609-89-3

1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

Cat. No. B053140
CAS RN: 116609-89-3
M. Wt: 242.3 g/mol
InChI Key: CGGPQWFRUOOXFA-UHFFFAOYSA-N
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Description

The compound is a derivative of prop-2-en-1-one, which is a class of compounds known as chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antimalarial, anti-inflammatory, antitumor, and antifungal activities .


Synthesis Analysis

While specific synthesis methods for “1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one” were not found, fluorinated chalcones are typically synthesized through Claisen-Schmidt condensation . This involves the reaction of a suitable aromatic aldehyde with a ketone or an active methylene compound in the presence of a base .


Molecular Structure Analysis

Chalcones generally have a planar molecular structure consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system . The presence of the fluorine atom in the aromatic ring could influence the electronic properties of the molecule and hence its reactivity .


Chemical Reactions Analysis

Chalcones are known to undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors for the synthesis of a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of chalcones depend on their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence their reactivity .

Mechanism of Action

The mechanism of action of chalcones depends on their biological activity. For instance, some chalcones exhibit anticancer activity by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways .

properties

IUPAC Name

1-(3-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGPQWFRUOOXFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561609
Record name 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one

CAS RN

116609-89-3
Record name 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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